molecular formula C11H15N B1437080 N-(Cyclopropylmethyl)-4-methylaniline CAS No. 356539-35-0

N-(Cyclopropylmethyl)-4-methylaniline

Cat. No.: B1437080
CAS No.: 356539-35-0
M. Wt: 161.24 g/mol
InChI Key: UVWDOXBEGQXRKN-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-4-methylaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of a 4-methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation Method: One common method involves hydrogenating a precursor compound in the presence of cyclopropyl formaldehyde, an acid, and a catalyst.

    Bromomethyl Cyclopropane Method: Another method involves reacting bromomethyl cyclopropane with substituted aniline.

Industrial Production Methods: The industrial production of N-(Cyclopropylmethyl)-4-methylaniline typically involves the hydrogenation method due to its efficiency and cost-effectiveness. The process is designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

  • N-(Cyclopropylmethyl)-aniline
  • N-(Cyclopropylmethyl)-2-methylaniline
  • N-(Cyclopropylmethyl)-3-methylaniline

Comparison: N-(Cyclopropylmethyl)-4-methylaniline is unique due to the position of the methyl group on the aniline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-2-6-11(7-3-9)12-8-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWDOXBEGQXRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651278
Record name N-(Cyclopropylmethyl)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356539-35-0
Record name N-(Cyclopropylmethyl)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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